Cas no 345582-94-7 (5,6-Dichloro-N-(propan-2-YL)pyridine-3-carboxamide)
5,6-Dichloro-N-(propan-2-YL)pyridine-3-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- 3-Pyridinecarboxamide, 5,6-dichloro-N-(1-methylethyl)-
- A1-27526
- AKOS000158433
- DB-100111
- SCHEMBL6867489
- 5,6-Dichloro-N-isopropylnicotinamide
- MFCD09813244
- 345582-94-7
- 5,6-DICHLORO-N-(PROPAN-2-YL)PYRIDINE-3-CARBOXAMIDE
- 5,6-dichloro-n-(1-methylethyl)pyridine-3-carboxamide
- 5,6-dichloro-N-propan-2-ylpyridine-3-carboxamide
- DJHGXJPKOGSEPG-UHFFFAOYSA-N
- 5,6-Dichloro-N-(propan-2-YL)pyridine-3-carboxamide
-
- Inchi: 1S/C9H10Cl2N2O/c1-5(2)13-9(14)6-3-7(10)8(11)12-4-6/h3-5H,1-2H3,(H,13,14)
- InChI Key: DJHGXJPKOGSEPG-UHFFFAOYSA-N
- SMILES: ClC1=C(N=CC(=C1)C(NC(C)C)=O)Cl
Computed Properties
- Exact Mass: 232.0170183g/mol
- Monoisotopic Mass: 232.0170183g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 211
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 42Ų
Experimental Properties
- Density: 1.292±0.06 g/cm3(Predicted)
- Boiling Point: 338.8±42.0 °C(Predicted)
- pka: 12.72±0.46(Predicted)
5,6-Dichloro-N-(propan-2-YL)pyridine-3-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB602581-250mg |
5,6-Dichloro-N-isopropylnicotinamide; . |
345582-94-7 | 250mg |
€242.80 | 2024-07-19 | ||
| abcr | AB602581-1g |
5,6-Dichloro-N-isopropylnicotinamide; . |
345582-94-7 | 1g |
€432.60 | 2024-07-19 | ||
| abcr | AB602581-5g |
5,6-Dichloro-N-isopropylnicotinamide; . |
345582-94-7 | 5g |
€1410.70 | 2024-07-19 | ||
| abcr | AB602581-10g |
5,6-Dichloro-N-isopropylnicotinamide; . |
345582-94-7 | 10g |
€2359.50 | 2024-07-19 |
5,6-Dichloro-N-(propan-2-YL)pyridine-3-carboxamide Related Literature
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on 5,6-Dichloro-N-(propan-2-YL)pyridine-3-carboxamide
5,6-Dichloro-N-(propan-2-YL)pyridine-3-carboxamide: A Comprehensive Overview
The compound 5,6-Dichloro-N-(propan-2-YL)pyridine-3-carboxamide (CAS No. 345582-94-7) is a fascinating molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of pyridine derivatives, which are widely studied due to their unique electronic properties and structural versatility. The presence of dichloro substituents at positions 5 and 6 of the pyridine ring introduces steric and electronic effects that can influence its reactivity and biological activity. Additionally, the N-(propan-2-YL) group attached to the pyridine ring further enhances its functional diversity, making it a valuable compound for both academic research and industrial applications.
Recent studies have highlighted the importance of pyridine derivatives in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents. The dichloro substitution pattern in this compound has been shown to improve its binding affinity to specific protein targets, making it a promising candidate for further exploration in medicinal chemistry. Furthermore, the N-(propan-2-YL) group contributes to the molecule's solubility and bioavailability, which are critical factors in drug design.
From a synthetic perspective, 5,6-Dichloro-N-(propan-2-YL)pyridine-3-carboxamide can be prepared through a variety of routes, including nucleophilic aromatic substitution and amide coupling reactions. These methods allow for precise control over the substitution pattern and functional groups, enabling researchers to tailor the molecule's properties for specific applications. The use of modern catalytic systems and green chemistry principles has also made the synthesis of this compound more efficient and environmentally friendly.
In terms of applications, this compound has shown potential in agrochemicals, where it can act as a herbicide or fungicide due to its ability to inhibit key enzymes in plant pathogens. Its dichloro substituents contribute to its stability under field conditions, while the N-(propan-2-YL) group enhances its compatibility with various agricultural formulations. Additionally, this compound has been investigated for its role in polymer chemistry, where it can serve as a building block for advanced materials with tailored mechanical and electronic properties.
Recent advancements in computational chemistry have provided deeper insights into the molecular interactions of 5,6-Dichloro-N-(propan-2-YL)pyridine-3-carboxamide. Quantum mechanical calculations have revealed that the dichloro groups significantly alter the electron distribution across the pyridine ring, which can influence its reactivity in both organic and biochemical systems. Moreover, molecular dynamics simulations have demonstrated that the N-(propan-2-YL) group plays a crucial role in stabilizing specific conformations of the molecule, which is essential for its biological activity.
In conclusion, 5,6-Dichloro-N-(propan-2-YL)pyridine-3-carboxamide (CAS No. 345582-94-7) is a versatile compound with a wide range of potential applications in chemistry and pharmacology. Its unique structure, combined with recent advances in synthesis and computational methods, positions it as an important tool for researchers seeking innovative solutions in drug discovery, agrochemicals, and materials science. As ongoing studies continue to uncover new aspects of this compound's properties and functions, its significance in both academic and industrial settings is likely to grow further.
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